2-Nonanone, 4-methyl-, (4R)-
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Overview
Description
2-Nonanone, 4-methyl-, (4R)- is an organic compound characterized by the chemical formula C10H20O. It belongs to the class of chemicals known as methyl ketones, which are characterized by a ketone functional group positioned at the second carbon atom of a nonane backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nonanone, 4-methyl-, (4R)- can be synthesized through several methods:
Oxidation of Nonanal: This process typically involves the use of an oxidizing agent such as potassium permanganate.
Oxidation of 2-Nonanol: Another common method involves the oxidation of 2-nonanol.
Condensation of Acetone with Butyraldehyde: This method involves the condensation reaction between acetone and butyraldehyde.
Industrial Production Methods
Industrial production of 2-Nonanone, 4-methyl-, (4R)- often involves the use of fixed-bed reactors where catalysts are employed to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Nonanone, 4-methyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction reactions often employ reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Reaction Conditions: Reactions are typically carried out at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted ketones .
Scientific Research Applications
2-Nonanone, 4-methyl-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its antifungal properties and its role in biological control.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and resins.
Mechanism of Action
The mechanism of action of 2-Nonanone, 4-methyl-, (4R)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the DnaKJE-ClpB bichaperone system in bacteria, affecting protein folding and stability . This interaction is believed to occur through the binding of the compound to hydrophobic segments of proteins, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Heptanone
- 2-Undecanone
- 2-Pentanone
Uniqueness
Compared to similar compounds, 2-Nonanone, 4-methyl-, (4R)- is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its higher molecular weight and longer carbon chain contribute to its unique physical and chemical characteristics, making it particularly useful in specific industrial applications .
Properties
CAS No. |
256472-94-3 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(4R)-4-methylnonan-2-one |
InChI |
InChI=1S/C10H20O/c1-4-5-6-7-9(2)8-10(3)11/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
JBYKHOKWOUCUDJ-SECBINFHSA-N |
Isomeric SMILES |
CCCCC[C@@H](C)CC(=O)C |
Canonical SMILES |
CCCCCC(C)CC(=O)C |
Origin of Product |
United States |
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